molecular formula C16H13N3O2 B11041692 3-Acetyl-2-[(E)-2-(dimethylamino)ethenyl]-1-benzofuran-5,6-dicarbonitrile

3-Acetyl-2-[(E)-2-(dimethylamino)ethenyl]-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11041692
M. Wt: 279.29 g/mol
InChI Key: NAOVENDHZRJUED-SNAWJCMRSA-N
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Description

3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound with a unique structure that includes a benzofuran ring, acetyl group, dimethylamino group, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyl Group: Acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base.

    Addition of the Dimethylamino Group: This step often involves nucleophilic substitution reactions.

    Incorporation of the Dicarbonitrile Groups: This can be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, acids, or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ACETYL-1-BENZOFURAN-5,6-DICARBONITRILE: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    3-ACETYL-2-[(E)-2-(METHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE: Contains a methylamino group instead of a dimethylamino group, leading to variations in biological activity.

Uniqueness

3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-acetyl-2-[(E)-2-(dimethylamino)ethenyl]-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C16H13N3O2/c1-10(20)16-13-6-11(8-17)12(9-18)7-15(13)21-14(16)4-5-19(2)3/h4-7H,1-3H3/b5-4+

InChI Key

NAOVENDHZRJUED-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)/C=C/N(C)C

Canonical SMILES

CC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C=CN(C)C

Origin of Product

United States

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